(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Description
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
YMXOFNYSULDUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of the tetrahydroisoquinoline core | Pictet-Spengler condensation between a 2-aminobenzaldehyde derivative and an aldehyde or ketone under acidic catalysis | This cyclization forms the 1,2,3,4-tetrahydroisoquinoline scaffold with stereochemical control favoring the (S)-enantiomer. |
| 2 | Chlorination at the 6-position | Use of chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2) under controlled temperature | Selectivity for the 6-position is achieved by directing effects of substituents and reaction conditions. |
| 3 | Boc protection of the amine | Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or organic/inorganic bases | Boc protection stabilizes the amine, preventing unwanted side reactions in subsequent steps. |
| 4 | Carboxylation at the 3-position | Carboxylation of an organometallic intermediate (such as a Grignard or organolithium reagent) followed by hydrolysis | Carbon dioxide (CO2) is used as the carboxylation agent, often under anhydrous conditions and in the presence of suitable bases. |
This sequence is supported by patent WO2019043724A1, which describes analogous processes involving in situ activation and coupling steps to achieve high yields and enantiomeric purity.
Reaction Mechanisms and Key Reagents
Pictet-Spengler Cyclization
- The amine attacks the aldehyde to form an iminium ion intermediate.
- Intramolecular electrophilic aromatic substitution closes the ring forming the tetrahydroisoquinoline.
- Acid catalysts such as trifluoroacetic acid or Lewis acids (AlCl3, FeCl3) promote the cyclization.
Chlorination
- Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) introduces the chlorine atom selectively at the 6-position.
- Reaction temperature and solvent polarity influence regioselectivity.
Boc Protection
- The amine nucleophilically attacks di-tert-butyl dicarbonate.
- Base scavenges the released acid, driving the reaction forward.
- Typical solvents include dichloromethane or tetrahydrofuran.
Carboxylation
- An organolithium or Grignard intermediate is generated at the 3-position.
- Reaction with CO2 gas leads to carboxylate formation.
- Acidic workup yields the carboxylic acid.
Analytical Data and Characterization
| Property | Data |
|---|---|
| Molecular Formula | C15H18ClNO4 |
| Molecular Weight | 311.76 g/mol |
| IUPAC Name | 6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl |
| InChI Key | YMXOFNYSULDUHF-UHFFFAOYSA-N |
These data confirm the identity and purity of the compound following synthesis.
Comparative Analysis of Synthetic Routes
Research Findings and Perspectives
- The stereochemical integrity of the (S)-enantiomer is critical for biological activity; thus, synthesis methods emphasize enantioselective control.
- The Boc protecting group is preferred for its stability and ease of removal, facilitating downstream synthetic modifications.
- Carboxylation using CO2 is a green chemistry approach, minimizing hazardous reagents.
- The chlorine substituent at the 6-position offers a handle for further functionalization via substitution reactions.
- Recent studies on related tetrahydroisoquinoline derivatives highlight the importance of optimized coupling and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Amidation and Carboxamide Formation
The carboxylic acid group undergoes amidation reactions using coupling agents. This is a key step in creating peptide-like bonds for drug candidates targeting enzymes like Factor Xa .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization .
| Deprotection Method | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | TFA/CH₂Cl₂ (1:1), 12 h | Quantitative removal of Boc group |
| Catalytic hydrogenation | H₂/Pd-C, RT | Cleavage of Cbz groups |
Chlorine Substitution
The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides.
| Nucleophile | Conditions | Product Type |
|---|---|---|
| Primary amines (e.g., NH₃) | DMF, 60°C | 6-Amino-THIQ derivatives |
| Sodium methoxide | MeOH, reflux | 6-Methoxy-THIQ derivatives |
Esterification and Saponification
The carboxylic acid is esterified for protection or modified via hydrolysis.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂/MeOH | Methyl ester derivative |
| Saponification | NaOH/H₂O, reflux | Regenerated carboxylic acid |
Reduction and Hydrogenation
Selective reduction of the tetrahydroisoquinoline core or carboxylic acid group is achievable .
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Carboxylic acid | LiAlH₄, THF, 0°C | Primary alcohol derivative |
| Aromatic ring | H₂/Pd-C, ethanol | Saturated hexahydroisoquinoline |
Oxidative Transformations
Controlled oxidation modifies the tetrahydroisoquinoline scaffold.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 100°C | Ketone or carboxylic acid |
| CrO₃/H₂SO₄ | Acetone, RT | Oxo-THIQ derivatives |
Scientific Research Applications
(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a chiral compound belonging to the tetrahydroisoquinolines class, featuring a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring. The (S)-configuration indicates the specific spatial arrangement of atoms in the enantiomer.
Scientific Research Applications
(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex organic molecules and natural products.
- The Boc protecting group allows for selective deprotection and further functionalization in synthetic applications.
Biology
- It is studied for potential biological activities, including enzyme inhibition and receptor binding.
- The compound can bind to enzymes or receptors, modulating their activity. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Medicine
- It is explored for potential therapeutic applications, such as developing drugs targeting neurological disorders.
Industry
- It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related tetrahydroisoquinoline derivatives:
Key Comparative Analyses
Protective Group Chemistry
- Boc vs. Fmoc : The Boc group in the target compound offers stability under basic conditions, making it suitable for stepwise deprotection in acidic environments (e.g., TFA). In contrast, Fmoc-protected analogs (e.g., N-Fmoc-L-THIQ-3-carboxylic Acid) are base-labile, enabling orthogonal deprotection strategies in solid-phase peptide synthesis .
- Applications : Boc derivatives are preferred in solution-phase synthesis, while Fmoc analogs dominate solid-phase methodologies due to milder deprotection conditions .
Substituent Effects
- Comparatively, 7-bromo-5-fluoro derivatives () exhibit steric and electronic modulation suited for halogen-bonding interactions in drug-receptor binding .
- Halogen Type : Chlorine (Cl) offers moderate electronegativity and lipophilicity, whereas fluorine (F) in (3S)-6-fluoro-THIQ-3-carboxylic acid HCl () improves metabolic stability and bioavailability .
Salt Forms and Solubility
- Free Acid vs. Hydrochloride : The target compound’s free carboxylic acid form may exhibit lower aqueous solubility compared to hydrochloride salts (e.g., (3S)-7-chloro-THIQ-3-carboxylic acid HCl, ). Hydrochloride salts are often prioritized in preclinical studies for enhanced solubility and crystallinity .
Stereochemical Considerations
- The (S)-configuration at the 3-position is conserved in some analogs (e.g., (3S)-6-fluoro-THIQ-3-carboxylic acid HCl), ensuring compatibility with chiral environments in enzymatic or receptor-mediated processes. Enantiomeric purity (>97% in Fmoc derivatives, ) is critical for avoiding off-target effects in drug development .
Biological Activity
(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the tetrahydroisoquinoline class, characterized by its unique structural features including a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6th position. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
- Molecular Formula : C₁₅H₁₈ClNO₄
- Molecular Weight : 311.76 g/mol
- CAS Number : 1344407-69-7
The biological activity of (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity or modulate receptor functions through binding interactions. This mechanism is crucial for its application in therapeutic contexts.
Anticancer Properties
Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:
- A study indicated that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial for cancer cell survival. The lead compound from this series exhibited an inhibition constant against Bcl-2 protein .
- MTT assays revealed that these compounds possess anti-proliferative activities against various cancer cell lines and can induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- A recent study evaluated the antimicrobial activities of tetrahydroisoquinoline dipeptides and found that certain derivatives showed significant activity against Escherichia coli and other bacterial strains. For example, one derivative demonstrated an MIC value of , which is five times more potent than ampicillin against E. coli .
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Lacks Boc group | More reactive due to absence of protection |
| (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Similar backbone | Different substitution pattern; no chlorine |
| 1-Methyl-1H-tetrahydroisoquinoline | No carboxylic acid | Lacks functional groups for further modification |
The presence of the Boc protecting group and the chlorine atom at the 6-position enhances the utility of (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in both synthetic applications and biological investigations.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the development of small-molecule inhibitors targeting Bcl-2 family proteins for cancer therapy, several tetrahydroisoquinoline derivatives were synthesized and tested. The findings indicated that these compounds could effectively induce apoptosis in cancer cells by disrupting the anti-apoptotic functions of Bcl-2 proteins .
Case Study 2: Antimicrobial Efficacy
Another research project explored the synthesis of isoquinoline dipeptides and their biological activities. The results showed that specific derivatives exhibited strong antibacterial activity against E. coli, outperforming standard antibiotics like ampicillin in terms of potency .
Q & A
Q. How do conflicting bioactivity reports for halogenated analogs align with mechanistic studies?
- Resolution : Bioactivity depends on halogen position and steric effects. Chlorine at the 6-position enhances μ-opioid affinity, while bromine at the 7-position (as in marine derivatives) alters selectivity. Molecular docking studies correlate meta-substitution with receptor binding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
